Ethametsulfuron-methyl Sodium Salt

Description

Properties

Molecular Formula |

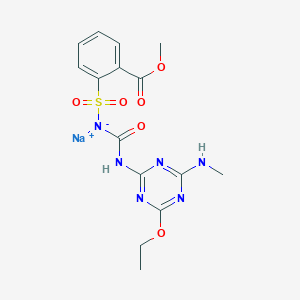

C15H17N6NaO6S |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

sodium;[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide |

InChI |

InChI=1S/C15H18N6O6S.Na/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3;/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23);/q;+1/p-1 |

InChI Key |

ZVCXSOXLBOOUCO-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)NC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of ethametsulfuron-methyl sodium salt primarily involves the construction of a substituted triazine ring followed by carbamoylation and sulfonylation steps to form the sulfonylurea structure.

| Step Number | Reaction Description | Reagents and Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Formation of the 1,3,5-triazine ring | Cyanuric chloride reacted with ethylamine and methylamine | Formation of 4-ethoxy-6-methylamino-1,3,5-triazine intermediate |

| 2 | Carbamoylation of triazine derivative | Reaction with methyl isocyanate | Formation of carbamate intermediate |

| 3 | Sulfonylation to form sulfonylurea moiety | Reaction with benzenesulfonyl chloride | Final formation of ethametsulfuron-methyl |

This sequence is a classical approach to sulfonylurea herbicides, where the triazine ring provides the herbicidal activity and the sulfonylurea bridge confers selectivity and potency.

Detailed Reaction Conditions and Mechanistic Insights

Triazine Ring Formation: The reaction of cyanuric chloride with ethylamine and methylamine is conducted under controlled temperature conditions to ensure selective substitution, typically at low temperatures to moderate reaction rates and avoid side reactions.

Carbamoylation: The triazine intermediate is treated with methyl isocyanate, which introduces the carbamate group essential for the sulfonylurea structure. This step requires careful control of stoichiometry and temperature to maximize yield.

Sulfonylation: The carbamate intermediate is reacted with benzenesulfonyl chloride, often in the presence of a base, to form the sulfonylurea linkage. The reaction is sensitive to moisture and requires anhydrous conditions for optimal results.

Industrial Production Optimization

Industrial-scale synthesis of this compound adapts the laboratory synthetic route with process intensification techniques such as:

- Use of continuous flow reactors to enhance reaction control and scalability.

- Stringent temperature and pH control to improve yield and purity.

- Implementation of solvent recycling and waste minimization strategies.

These modifications ensure cost-effective and environmentally compliant production while maintaining product quality.

Hydrolysis and Degradation Considerations

This compound is known to undergo hydrolysis under acidic and alkaline conditions, leading to cleavage of the sulfonylurea bridge. This reaction is significant both in environmental degradation and in the context of product stability.

| Condition | Reaction Outcome | Major Products Formed |

|---|---|---|

| Acidic hydrolysis | Cleavage of sulfonylurea bridge | Sulfonylurea fragments and triazine derivatives |

| Alkaline hydrolysis | Similar cleavage with different kinetics | Same as acidic hydrolysis products |

Additionally, microbial degradation by soil bacteria such as Pseudomonas species involves enzymatic cleavage of the sulfonylurea bridge and dealkylation of the triazine ring, leading to metabolites like O-desethyl and N-desmethyl-O-desethyl derivatives.

Comparative Synthesis Insights from Related Sulfonylureas

Research on related compounds such as metsulfuron-methyl and iodosulfuron-methyl sodium salts provides valuable insights into synthetic methodologies applicable to this compound. For example, chlorosulfonyl isocyanate is used in some sulfonylurea syntheses to form sulfonylurea intermediates with yields ranging from 46% to 85% depending on conditions. Such reagents and conditions may inform alternative synthetic routes or optimizations for ethametsulfuron-methyl.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | Cyanuric chloride, ethylamine, methylamine, methyl isocyanate, benzenesulfonyl chloride |

| Key Intermediates | 4-ethoxy-6-methylamino-1,3,5-triazine, carbamate intermediate |

| Reaction Types | Nucleophilic aromatic substitution, carbamoylation, sulfonylation |

| Reaction Conditions | Low to moderate temperature, anhydrous solvents, controlled pH |

| Industrial Techniques | Continuous flow reactors, solvent recycling, temperature and pH control |

| Degradation Pathways | Acidic/alkaline hydrolysis, microbial degradation by soil bacteria |

| Major By-products | Sulfonylurea fragments, triazine derivatives, O-desethyl and N-desmethyl metabolites |

Chemical Reactions Analysis

Types of Reactions

Ethametsulfuron-methyl Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the sulfonylurea bridge.

Oxidation and Reduction: These reactions can modify the functional groups attached to the triazine ring, affecting the compound’s activity.

Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

Ethametsulfuron-methyl sodium salt is a chemical compound with applications as a regulator of complement activation and as an herbicide . The herbicidal properties are of particular interest, especially in the management of weed flora in agricultural crops .

Synergistic Herbicidal Composition

- Composition: this compound is often used in synergistic herbicidal compositions with other compounds such as bispyribac sodium, metsulfuron methyl, and chlorimuron ethyl .

- Mode of Action: These compositions are designed to control a wide variety of harmful weeds in agricultural crops, particularly in rice crops . The combination of these herbicides contributes to herbicide resistance management and provides a technical advancement compared to existing herbicides .

- Formulations: Synergistic herbicidal compositions may be formulated as wettable powders (WP), water-dispersible granules (WG), or oil dispersions (OD) .

- Weight Percentages: The weight percentages of the components in these compositions can vary. For example, one formulation includes bispyribac sodium (0.5% to 70%), metsulfuron methyl (0.5% to 20%), chlorimuron ethyl (0.5% to 20%), and agriculturally acceptable additives (1% to 90%) . Another formulation specifies bispyribac sodium (10% to 50%), metsulfuron methyl (0.5% to 5%), chlorimuron ethyl (0.5% to 5%), and additives (40% to 90%) .

Weed Management

- Efficacy: this compound, in combination with other herbicides, is effective in managing the post-emergence of numerous monocotyledonous and dicotyledonous weeds .

- Environmental and Economic Requirements: These herbicidal combinations meet environmental and economic requirements, offering a broad spectrum of action, low toxicity, selectivity, and favorable preparation ability .

Complement Activation Regulation

Mechanism of Action

. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, the compound disrupts the production of these essential amino acids, leading to the cessation of cell division and plant growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethametsulfuron-methyl belongs to the sulfonylurea herbicide class. Key analogues include:

Resistance Mechanisms

- Ethametsulfuron-methyl: Resistance in wild mustard is linked to non-target-site metabolism (e.g., glutathione conjugation or cytochrome P450-mediated detoxification) rather than ALS mutations .

- Metsulfuron-methyl : Resistance in Lolium rigidum involves ALS gene mutations (e.g., Pro197→Ser), reducing herbicide binding affinity .

- Tribenuron-methyl : Cross-resistance documented in Kochia scoparia due to multiple ALS mutations (Ala122→Thr, Pro197→Ser) .

Environmental Behavior

- Soil Mobility : Ethametsulfuron-methyl exhibits moderate leaching in loamy soils, influenced by pH and organic matter. Its sodium salt form increases mobility compared to ester formulations, posing higher groundwater contamination risks .

- Degradation : Hydrolysis half-life ranges from 30–60 days in neutral soils, faster than metsulfuron-methyl (90–120 days) but slower than tribenuron-methyl (7–14 days) .

Sodium Salt vs. Other Salt Forms

- Sodium Salts (e.g., ethametsulfuron-methyl sodium, MCPA sodium): Improve water solubility and foliar absorption. Sodium salts are preferred in dry climates due to reduced volatility .

- Amine Salts (e.g., 2,4-D dimethylamine): Better stability in acidic formulations but prone to volatilization .

- Ester Forms (e.g., ethametsulfuron-methyl ester): Higher lipid solubility enhances cuticle penetration but increases phytotoxicity risks to non-target plants .

Research Findings and Practical Implications

- Crop Safety : Ethametsulfuron-methyl’s selectivity in Brassica crops is due to rapid metabolic inactivation in tolerant species, while susceptible weeds lack this detoxification pathway .

- Resistance Management : Rotating ethametsulfuron-methyl with ACCase inhibitors (e.g., clethodim) or auxin mimics (e.g., dicamba) is recommended to delay resistance evolution .

- Formulation Trends : Sodium salts dominate commercial products (e.g., Muster®) due to cost-effectiveness and compatibility with tank mixes .

Q & A

Q. What experimental methods are recommended for quantifying Ethametsulfuron-methyl Sodium Salt in soil and water samples?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is commonly used due to their sensitivity for sulfonylurea herbicides. Calibration curves should be validated using spiked matrices to account for matrix interference. Sample preparation often involves solid-phase extraction (SPE) with C18 cartridges to isolate the compound from environmental samples .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

Conduct equilibrium solubility studies by saturating the compound in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C). Monitor stability via periodic HPLC analysis over 30 days. Note that sulfonylureas typically degrade faster under acidic conditions due to hydrolysis of the sulfonylurea bridge .

Q. What are the critical parameters for synthesizing this compound in the lab?

Synthesis involves reacting the parent acid with sodium methoxide in anhydrous methanol. Key parameters include stoichiometric control (1:1 molar ratio), reaction temperature (40–50°C), and inert atmosphere to prevent oxidation. Purity is confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Advanced Research Questions

Q. How can contradictory data on the herbicidal efficacy of this compound across different plant species be resolved?

Apply dose-response assays under standardized conditions (light, temperature, soil type) to isolate species-specific factors. Pair this with metabolomic studies to identify detoxification enzymes (e.g., cytochrome P450s) in resistant plants. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) help distinguish biological variability from experimental error .

Q. What experimental designs are optimal for studying the environmental fate of this compound, including photodegradation and microbial breakdown?

Use a combination of:

- Lab simulations : UV irradiation studies with controlled light intensity (e.g., 300–400 nm) to assess photolysis rates.

- Microcosm experiments : Soil samples incubated with ¹⁴C-labeled compound to track mineralization (via ¹⁴CO₂ trapping) and metabolite formation.

- Field trials : Monitor half-life (DT₅₀) in agricultural soils under realistic application rates. Metagenomic analysis can identify degrading microbial communities .

Q. How can researchers address challenges in detecting low-concentration metabolites of this compound in plant tissues?

Optimize extraction protocols using accelerated solvent extraction (ASE) with acetonitrile:water (80:20). Employ high-resolution mass spectrometry (HRMS) for untargeted metabolite profiling. Data-independent acquisition (DIA) modes, such as SWATH, enhance sensitivity for trace-level compounds .

Methodological Considerations

Q. What statistical approaches are recommended for reconciling discrepancies in adsorption-desorption studies of this compound in soils?

Fit adsorption data to Freundlich isotherms (log Kf values) and assess hysteresis via desorption efficiency. Use multivariate regression to correlate soil properties (organic matter, clay content) with adsorption coefficients. Bootstrap resampling can quantify uncertainty in parameter estimates .

Q. How should researchers design experiments to evaluate cross-resistance between this compound and other acetolactate synthase (ALS) inhibitors?

Conduct whole-plant bioassays on ALS-mutant and wild-type populations. Measure enzyme inhibition kinetics (I₅₀ values) using purified ALS. Pair this with sequencing of the ALS gene to identify resistance-conferring mutations (e.g., Pro197 substitutions) .

Data Interpretation and Validation

Q. What validation criteria are essential for ensuring reproducibility in Ecotoxicological studies of this compound?

Follow OECD guidelines for acute toxicity tests (e.g., Daphnia magna 48-hour EC₅₀). Include positive controls (e.g., glyphosate) and validate limits of detection (LOD) and quantification (LOQ) for all assays. Report results with 95% confidence intervals .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of this compound uptake in plants?

Synthesize isotopically labeled analogs to trace translocation pathways via imaging mass spectrometry. Use stable isotope probing (SIP) to quantify metabolic incorporation into amino acids (e.g., valine, leucine) inhibited by ALS disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.